1-Isopropyl-4-(2-(3-nitrophenyl)hydrazono)piperidine
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Overview
Description
1-Isopropyl-4-(2-(3-nitrophenyl)hydrazono)piperidine is a chemical compound with the molecular formula C14H20N4O2 and a molecular weight of 276.33 g/mol . This compound is characterized by the presence of a piperidine ring substituted with an isopropyl group and a hydrazono group attached to a nitrophenyl moiety. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 1-Isopropyl-4-(2-(3-nitrophenyl)hydrazono)piperidine typically involves the reaction of 1-isopropylpiperidine with 3-nitrobenzaldehyde in the presence of a hydrazine derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the hydrazono linkage. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-Isopropyl-4-(2-(3-nitrophenyl)hydrazono)piperidine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
1-Isopropyl-4-(2-(3-nitrophenyl)hydrazono)piperidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Isopropyl-4-(2-(3-nitrophenyl)hydrazono)piperidine involves its interaction with specific molecular targets and pathways. The nitrophenyl moiety is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . The hydrazono group may also play a role in the compound’s biological activity by forming reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
1-Isopropyl-4-(2-(3-nitrophenyl)hydrazono)piperidine can be compared with similar compounds such as 1-methyl-4-(2-(3-nitrophenyl)hydrazono)piperidine . While both compounds share a similar core structure, the presence of different substituents (isopropyl vs. methyl) can lead to variations in their chemical reactivity and biological activity.
Similar Compounds
Properties
Molecular Formula |
C14H20N4O2 |
---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
3-nitro-N-[(1-propan-2-ylpiperidin-4-ylidene)amino]aniline |
InChI |
InChI=1S/C14H20N4O2/c1-11(2)17-8-6-12(7-9-17)15-16-13-4-3-5-14(10-13)18(19)20/h3-5,10-11,16H,6-9H2,1-2H3 |
InChI Key |
KNZJJGRXOAUZCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC(=NNC2=CC(=CC=C2)[N+](=O)[O-])CC1 |
Origin of Product |
United States |
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